molecular formula C15H12F3NO2S B12568707 Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- CAS No. 198012-02-1

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-

Cat. No.: B12568707
CAS No.: 198012-02-1
M. Wt: 327.3 g/mol
InChI Key: PORBHQWXDLUOLN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- is a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a trifluoromethylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- typically involves the reaction of 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Production

The synthesis of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- typically involves the reaction between 4-methylbenzenesulfonamide and 4-(trifluoromethyl)benzaldehyde. This reaction is usually facilitated by a base such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol under reflux conditions. Industrially, continuous flow processes are employed for efficiency in production.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity, particularly in substitution and oxidation reactions.

Biology

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of carbonic anhydrase, which is relevant in treating conditions such as glaucoma and epilepsy.
  • Anticancer Activity : Research indicates that this compound exhibits properties that may inhibit cancer cell proliferation by destabilizing microtubules and inducing apoptosis.

Medicine

  • Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promise against various pathogens.
  • Potential Therapeutics : Its unique trifluoromethyl group enhances biological activity, making it a candidate for drug development.

Industry

  • Dyes and Photochemicals : The compound is utilized in the production of dyes and photochemical materials.
  • Disinfectants : It finds application in formulating disinfectants due to its chemical properties.

Case Studies

  • Anticancer Activity Study :
    • A study demonstrated that derivatives of benzenesulfonamide showed significant anticancer activity against MDA-MB-231 breast cancer cells with IC₅₀ values ranging from 1.0 μM to 10.0 μM depending on the derivative tested.
    • Another investigation found that structurally similar compounds inhibited topoisomerase IIa activity, supporting their role as potential anticancer agents.
  • Enzyme Inhibition Research :
    • In vitro studies indicated that benzenesulfonamide derivatives effectively inhibited carbonic anhydrase activity, which has implications for treating diseases related to this enzyme's dysfunction.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. This inhibition can lead to reduced intraocular pressure in glaucoma or decreased tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity to target enzymes. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Biological Activity

Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- (CAS Number: 442157-30-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12F3NO2S
  • Molecular Weight : 327.32 g/mol
  • InChIKey : PORBHQWXDLUOLN-VXLYETTFSA-N

The compound features a benzenesulfonamide core with a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and binding interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzenesulfonamides, including this specific compound. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with increased potency against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits microtubule-destabilizing properties, which are crucial for inhibiting cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by enhancing caspase activity, leading to morphological changes indicative of programmed cell death .
    • In cell cycle analysis, compounds similar to benzenesulfonamide have demonstrated the ability to arrest the cell cycle at the S phase, contributing to their efficacy as anticancer agents .
  • Case Studies :
    • A study on derivatives of benzenesulfonamide reported significant anticancer activity against MDA-MB-231 breast cancer cells, with IC50 values ranging from 1.0 μM to 10.0 μM depending on the specific derivative tested .
    • Another investigation found that compounds with similar structures inhibited topoisomerase IIa activity, further supporting their role in cancer treatment .

Other Biological Activities

In addition to anticancer effects, benzenesulfonamides have been evaluated for other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Research indicates that benzenesulfonamides can exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Microtubule DisruptionInhibits microtubule assembly
Cell Cycle ArrestArrests cells at S phase
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines
AntimicrobialLimited evidence suggests activity against pathogens

Properties

CAS No.

198012-02-1

Molecular Formula

C15H12F3NO2S

Molecular Weight

327.3 g/mol

IUPAC Name

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide

InChI

InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3

InChI Key

PORBHQWXDLUOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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